![molecular formula C16H13ClO2 B3104452 (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1482338-61-3](/img/structure/B3104452.png)
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility medication used to treat ovulatory dysfunction in women. Clomiphene is also used in research studies to investigate its potential therapeutic effects on various health conditions.
Mechanism of Action
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland, which results in increased production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovary to produce more follicles, which can result in ovulation. In men, this compound stimulates the production of testosterone by increasing the production of LH.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects on the body. It can increase the levels of FSH and LH, which can stimulate ovulation in women and testosterone production in men. This compound can also have anti-estrogenic effects, which can be beneficial in the treatment of breast cancer. However, this compound can also have side effects, such as hot flashes, mood swings, and headaches.
Advantages and Limitations for Lab Experiments
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has several advantages in lab experiments. It is widely available and relatively inexpensive. Moreover, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations. It can have variable effects on different individuals, and its anti-estrogenic effects can interfere with certain experiments.
Future Directions
There are several future directions for (2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one research. One potential area of research is the use of this compound in the treatment of breast cancer. Additionally, this compound has been investigated for its potential use in male infertility treatment, and further research in this area could lead to new treatment options. Moreover, this compound has been studied for its potential use in treating PCOS and other reproductive disorders in women, and further research could lead to new treatment options for these conditions.
Conclusion:
In conclusion, this compound is a non-steroidal fertility medication that has been extensively studied for its potential therapeutic effects on various health conditions. Its mechanism of action is well-understood, and it has several advantages and limitations in lab experiments. Further research in the future could lead to new treatment options for breast cancer, male infertility, and reproductive disorders in women.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been studied extensively for its potential therapeutic effects on various health conditions. It has been shown to have anti-estrogenic effects, which makes it a potential treatment option for breast cancer. This compound has also been investigated for its potential use in male infertility treatment, as it can stimulate the production of testosterone. Moreover, this compound has been studied for its potential use in treating polycystic ovary syndrome (PCOS), endometriosis, and other reproductive disorders in women.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNRKGCOGHPJDS-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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